molecular formula C14H14N2O2 B2924843 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927996-43-8

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B2924843
CAS No.: 927996-43-8
M. Wt: 242.278
InChI Key: NNOLELXTLALXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the CAS Number 1018509-55-1 . It has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . This molecule features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its wide distribution in biologically active compounds . Researchers value this scaffold for its presence in various therapeutic agents, including antibacterial compounds, cytotoxic agents, and antiviral antibiotics . The specific structure of this compound, which includes a 7-amino group and a 1-(2-furoyl) substitution, makes it a valuable intermediate for designing and synthesizing novel pharmaceutical agents. It is used in research applications such as the exploration of new antimicrobials, anticancer agents, and central nervous system (CNS) active drugs . The product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. Please note that this product is currently out of stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOLELXTLALXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reaction of 2-furoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the tetrahydroquinoline moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

The following analysis compares 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine with structurally related tetrahydroquinoline and isoquinoline derivatives, focusing on substituents, molecular properties, and applications.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituent (Position) Core Structure Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence ID
This compound 2-Furoyl (1), NH₂ (7) Tetrahydroquinoline C₁₄H₁₄N₂O₂* ~242.28 Furan ring for π interactions
2-(2-Furoyl)-1,2,3,4-tetrahydroiso quinolin-7-amine 2-Furoyl (2), NH₂ (7) Tetrahydroisoquinoline C₁₄H₁₄N₂O₂* ~242.28 Isoquinoline core; discontinued
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine Ethylsulfonyl (1), NH₂ (7) Tetrahydroquinoline C₁₁H₁₆N₂O₂S 240.32 Sulfonyl group enhances polarity
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride Methyl (1), NH₂ (7) Tetrahydroquinoline C₁₀H₁₅ClN₂ 210.7 Simple substituent; pharmaceutical intermediate
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one NH₂ (6), F (7), ketone (2) Tetrahydroquinoline C₉H₉FN₂O 180.18 Fluorine and ketone for bioactivity
1,2,3,4-Tetrahydroquinolin-4-amine NH₂ (4) Tetrahydroquinoline C₉H₁₂N₂ 148.21 Amine at position 4; structural isomer
Key Observations:

The tetrahydroquinolin-2-one () introduces a ketone, increasing hydrogen-bonding capacity.

Substituent Effects :

  • Furoyl vs. Sulfonyl : The 2-furoyl group (electron-rich furan) may enhance aromatic interactions, while sulfonyl groups (e.g., ethylsulfonyl in ) improve solubility and polarity.
  • Halogenation : The 7-fluoro substituent () could enhance metabolic stability and target affinity.
  • Positional Isomerism : Amine placement (e.g., position 4 vs. 7) significantly impacts molecular interactions .

Molecular Weight and Applications: Lower molecular weight compounds (e.g., 148.21 g/mol for ) may exhibit better bioavailability, while sulfonyl derivatives (240–254 g/mol) prioritize stability. The methyl-substituted compound () is explicitly noted as a pharmaceutical intermediate, suggesting utility in drug synthesis.

Table 2: Physicochemical and Hazard Profiles
Compound Name Boiling Point Solubility Hazards (GHS) Availability Evidence ID
This compound N/A N/A Not reported Discontinued*
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine N/A N/A Not reported Temporarily缺货
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one N/A N/A H315, H319 (skin/eye irritation) Available via suppliers
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride N/A N/A Not reported Available (95% purity)

*Listed as "Discontinued" by CymitQuimica ().

Key Observations:
  • Safety: Limited hazard data are available; fluorine-containing compounds (e.g., ) may pose specific handling risks.
  • Availability : Many analogs face supply constraints (e.g., discontinuation or temporary stockouts), highlighting synthesis challenges.

Biological Activity

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine (often referred to as Furoyl-THQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

Furoyl-THQ is characterized by the presence of a furoyl group attached to a tetrahydroquinoline backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC14H13N1O2
Molecular Weight227.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Furoyl-THQ derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In a study assessing several synthesized compounds, Furoyl-THQ demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 8.34 µM, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of Furoyl-THQ has been investigated through in vitro studies on cancer cell lines. For instance, derivatives of Furoyl-THQ were found to exhibit cytotoxic effects on MCF-7 breast cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the tetrahydroquinoline ring could enhance cytotoxicity. Compounds with increased lipophilicity were particularly noted for their enhanced activity .

Anti-inflammatory Effects

Furoyl-THQ has also shown promise in modulating inflammatory pathways. Studies indicate that it can inhibit the expression of cyclooxygenase (COX) enzymes, which are key mediators in inflammation. In experimental models, Furoyl-THQ derivatives were effective in reducing nitric oxide production and downregulating inducible nitric oxide synthase (iNOS) in macrophages . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

  • Antibacterial Study : A recent study synthesized various N-furoyl-tetrahydroquinoline derivatives and evaluated their antibacterial activity against multiple strains. The most active compounds exhibited MIC values comparable to established antibiotics, demonstrating their potential as new antimicrobial agents .
  • Anticancer Evaluation : In another investigation, certain Furoyl-THQ derivatives were tested against MCF-7 cells and showed significant apoptosis induction. The study highlighted the role of specific functional groups in enhancing cytotoxicity and suggested further optimization for better efficacy .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Follow GHS hazard codes (e.g., P210 for flammability) and ensure proper ventilation. Use PPE (gloves, goggles) during synthesis. Store at –20°C under inert atmosphere (N2) to prevent degradation .

Research Gaps & Future Directions

Q. What unresolved challenges exist in scaling up the synthesis of this compound?

  • Challenges : Address poor solubility in reaction media (e.g., switch to THF/water biphasic systems) and catalyst recycling (e.g., immobilized Pd nanoparticles). Explore continuous flow chemistry for improved reproducibility .

Q. How can computational modeling accelerate the discovery of derivatives with improved CNS penetration?

  • Strategy : Perform molecular dynamics simulations to predict blood-brain barrier (BBB) permeability. Optimize TPSA (<80 Ų) and adjust pKa (e.g., <10 for amine groups) using COSMO-RS models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.